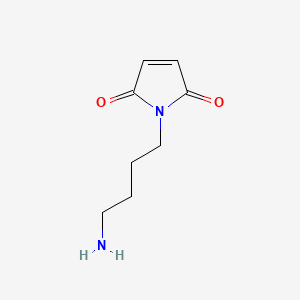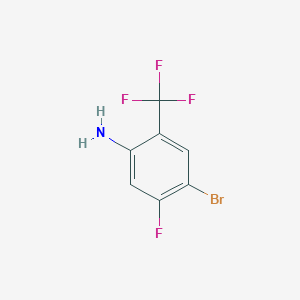
2-Methyl-3-nitro-5-(trifluoromethyl)aniline
Overview
Description
2-Methyl-3-nitro-5-(trifluoromethyl)aniline is an aromatic organic compound characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to an aniline (phenylamine) core
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-5-(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Trifluoromethylation Reaction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Methylation Reaction: The methyl group can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, trifluoromethylation, and methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further to nitrates.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Iron (Fe) and hydrochloric acid (HCl), tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), sulfur trioxide (SO3) for sulfonation.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrates.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, sulfonated derivatives.
Scientific Research Applications
2-Methyl-3-nitro-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Methyl-3-nitro-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethyl group can enhance the compound's lipophilicity and stability.
Comparison with Similar Compounds
1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar structure but different position of substituents.
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Contains a carboxylate group instead of an amine group.
This comprehensive overview highlights the significance of 2-Methyl-3-nitro-5-(trifluoromethyl)aniline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-3-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-6(12)2-5(8(9,10)11)3-7(4)13(14)15/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVILZRKISYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8061492.png)

